molecular formula C22H20ClN3O4S B5122736 N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide

N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide

Cat. No. B5122736
M. Wt: 457.9 g/mol
InChI Key: OESBEUCBBDJBNJ-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide, also known as ACMSD inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor works by inhibiting the enzyme N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide, which is involved in the metabolism of tryptophan. By inhibiting N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide, N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor reduces the production of kynurenine, which is a metabolite that promotes inflammation and tumor growth. Additionally, N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor has been shown to activate the Nrf2 pathway, which is a cellular defense mechanism that protects against oxidative stress and inflammation.
Biochemical and Physiological Effects
N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor has been shown to have various biochemical and physiological effects. In cancer research, N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor reduces the production of kynurenine, which promotes tumor growth and metastasis. In neurodegenerative disorders, N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor reduces inflammation and oxidative stress, which are key factors in the development of these diseases. In autoimmune diseases, N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor reduces the activity of immune cells that attack healthy tissues, which can prevent tissue damage and improve disease outcomes.

Advantages and Limitations for Lab Experiments

N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide, which allows for precise control over the experimental conditions. Additionally, N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor has been extensively studied in vitro and in vivo, which provides a strong foundation for future research. However, N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor also has some limitations. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.

Future Directions

There are several potential future directions for N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor research. One direction is to investigate its therapeutic potential in combination with other drugs or therapies. For example, N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor may enhance the efficacy of chemotherapy or immunotherapy in cancer treatment. Another direction is to study the effects of N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor on different cell types and tissues. For instance, N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor may have different effects on immune cells compared to cancer cells. Finally, future research could focus on developing new formulations of N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor that improve its solubility and bioavailability.
Conclusion
In conclusion, N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor is a promising chemical compound that has potential therapeutic applications in various diseases. Its mechanism of action involves inhibiting the enzyme N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide, which reduces the production of kynurenine and activates the Nrf2 pathway. N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor has been extensively studied in vitro and in vivo, and has shown promising results in cancer, neurodegenerative disorders, and autoimmune diseases. While N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor has some limitations, there are several potential future directions for research that could further enhance its therapeutic potential.

Synthesis Methods

The synthesis method of N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor involves the reaction of 4-chloro-3-nitrobenzoic acid with N-(4-acetylamino)phenyl)-4-methylbenzenesulfonamide in the presence of a base catalyst. The resulting intermediate is then reduced to N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor using a reducing agent such as sodium dithionite. The final product is obtained through purification and crystallization.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and autoimmune diseases. In cancer research, N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor has been shown to inhibit the growth of cancer cells by reducing the production of kynurenine, which is a metabolite that promotes tumor growth. In neurodegenerative disorders, N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor has been found to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. In autoimmune diseases, N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor has been shown to reduce the activity of immune cells that attack healthy tissues.

properties

IUPAC Name

N-(4-acetamidophenyl)-4-chloro-3-[(4-methylphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4S/c1-14-3-6-19(7-4-14)26-31(29,30)21-13-16(5-12-20(21)23)22(28)25-18-10-8-17(9-11-18)24-15(2)27/h3-13,26H,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESBEUCBBDJBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-4-chloro-3-[(4-methylphenyl)sulfamoyl]benzamide

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